(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Beschreibung
(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide is an organic compound with a complex structure that includes a benzyl group, a phenyl group with an isobutyl substituent, and an amide linkage
Eigenschaften
IUPAC Name |
(E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16(2)14-18-10-8-17(9-11-18)12-13-20(22)21-15-19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3,(H,21,22)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOUBYFDBDPHN-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: The starting materials, benzylamine and 3-[4-(2-methylpropyl)phenyl]prop-2-enoic acid, are reacted under conditions that promote amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of (2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Saturated amide derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Materials Science: It is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Wirkmechanismus
The mechanism of action of (2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with comparable properties.
Uniqueness
(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a benzyl group and an isobutyl-substituted phenyl group
Biologische Aktivität
(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide, also known as a derivative of prop-2-enamide, has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interactions with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The chemical formula for (2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide is with a CAS number of 898751-65-0. Its structure can be visualized as follows:
This compound is characterized by a benzyl group, a prop-2-enamide moiety, and a 4-(2-methylpropyl)phenyl group, which may contribute to its biological activity.
The biological activity of (2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide is believed to involve several mechanisms:
- Target Interactions : Similar compounds have been shown to target specific proteins or enzymes, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), potentially modulating their activity.
- Biochemical Pathways : By interacting with these targets, the compound may influence pathways related to cell proliferation, apoptosis, and angiogenesis. For instance, compounds that inhibit EGFR often show promise in cancer therapy due to their role in controlling cell growth and survival.
- Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) properties are crucial for understanding the compound's efficacy. Its lipophilicity may enhance passive cellular uptake, which is essential for therapeutic action.
Antitumor Activity
Recent studies have evaluated the antitumor potential of related compounds through various assays. For example:
- In Vitro Assays : Compounds similar to (2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide were tested on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated significant cytotoxicity with IC50 values ranging from 6.26 μM to 20.46 μM in 3D cell cultures compared to 2D cultures .
| Compound | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|
| Doxorubicin | 1.31 ± 0.11 | 5.86 ± 1.10 |
| Staurosporine | 0.047 ± 0.007 | 0.095 ± 0.01 |
| Vandetanib | >25 | >50 |
These findings suggest that the compound may exhibit higher efficacy in two-dimensional cultures due to better penetration and interaction with target cells .
Antimicrobial Activity
In addition to antitumor properties, there is evidence suggesting potential antimicrobial effects. Compounds with similar structures have demonstrated activity against various bacterial strains, indicating a broader spectrum of biological activity that warrants further investigation .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of derivatives related to (2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities, highlighting the importance of structural modifications in enhancing potency against cancer cells .
- In Vivo Studies : Some derivatives have shown efficacy in animal models for conditions such as cancer and inflammation, suggesting that (2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide could be further developed as a therapeutic agent .
Q & A
Basic: What are the standard protocols for synthesizing (2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Prepare the substituted cinnamic acid derivative via a condensation reaction between 4-(2-methylpropyl)benzaldehyde and a benzylamine derivative under acidic or basic conditions.
- Step 2: Activate the carboxylic acid group using coupling agents like EDCI/HOBt or DCC to facilitate amide bond formation with benzylamine.
- Step 3: Purify the product via recrystallization (e.g., using ethanol or dichloromethane/hexane mixtures) or column chromatography.
Similar protocols for analogous compounds highlight the use of esterification and amidation steps under controlled temperatures (60–80°C) .
Basic: How is the compound characterized for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR are used to confirm the (2E)-stereochemistry (e.g., coupling constants for trans-configuration) and substituent positions.
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles .
Basic: What solvents are optimal for dissolving the compound in experimental settings?
Methodological Answer:
The compound’s solubility is influenced by its aromatic and amide groups:
- High Solubility: In polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane).
- Low Solubility: In water or alkanes.
Preferential solubility in ethanol or acetonitrile is noted for similar enamide derivatives during HPLC analysis .
Advanced: How can contradictions between computational modeling and experimental spectral data be resolved?
Methodological Answer:
- Re-evaluate Computational Parameters: Adjust density functional theory (DFT) methods (e.g., B3LYP/6-311+G(d,p)) to better match experimental NMR chemical shifts.
- Validate Crystallographic Data: Use SHELX-refined X-ray structures to cross-check bond angles and torsional strain discrepancies.
- Dynamic NMR Studies: Probe temperature-dependent conformational changes to explain anomalous peaks .
Advanced: What strategies optimize yield in large-scale synthesis while maintaining stereochemical purity?
Methodological Answer:
- Catalyst Screening: Use chiral catalysts (e.g., L-proline derivatives) to enhance enantiomeric excess.
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and minimizes side reactions.
- In-line Analytics: Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Advanced: How is the compound’s structure-activity relationship (SAR) explored for biological targets?
Methodological Answer:
- Analog Synthesis: Modify the benzyl or 4-(2-methylpropyl)phenyl groups to assess steric/electronic effects.
- Biological Assays: Test derivatives for antimicrobial activity (e.g., MIC/MBC against Staphylococcus aureus) or enzyme inhibition (e.g., cyclooxygenase).
- Molecular Docking: Map interactions with target proteins (e.g., using AutoDock Vina) to rationalize potency variations .
Advanced: How do in vitro and in vivo pharmacokinetic data discrepancies arise, and how are they addressed?
Methodological Answer:
- Metabolic Stability Tests: Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation).
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
- Pharmacokinetic Modeling: Adjust dosing regimens based on allometric scaling from rodent studies .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they mitigated?
Methodological Answer:
- HPLC-MS/MS: Employ selective ion monitoring (SIM) to detect impurities at <0.1% levels.
- Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to identify degradation products.
- Reference Standards: Use synthesized impurity markers for calibration .
Basic: What safety protocols are recommended for handling the compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation: Use fume hoods during synthesis to minimize inhalation risks.
- Waste Disposal: Follow institutional guidelines for organic solvent waste and amide-containing compounds .
Advanced: How is computational chemistry applied to predict the compound’s reactivity in novel reactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
